molecular formula C20H24O11 B3348211 4-Methylumbelliferyl xylobiose CAS No. 158962-91-5

4-Methylumbelliferyl xylobiose

Cat. No. B3348211
CAS RN: 158962-91-5
M. Wt: 440.4 g/mol
InChI Key: OAEJNHLLPXDPCN-WZZSYRLHSA-N
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Description

4-Methylumbelliferyl xylobiose is a compound that has been used in research and biochemical enzyme assays . It has a molecular formula of C20H24O11 and a molecular weight of 440.4 . It is a fluorogenic substrate for the assay of xylanase and xylosidase activity .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the reaction of the known ethyl 2,3,4-tri- . This is followed by selective, dibutyltin oxide-mediated chloroacetylation of commercially available MUX . Dechloroacetylation then results in the target with the free OH group at C-4 . Its coupling with the donor, ethyl 1-thioxyloside methyl fluorosulfonate, affords the peracylated MU xylobioside in a good yield . This is then deacylated into the target 4-methylumbelliferyl β-xylobioside .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has been suggested that the hydroxyl groups at the position C-2, C-3, or C-4 have been epimerized and/or replaced by a hydrogen or a fluorine, while the anomeric oxygen was replaced by either a sulfur or a sulfone .


Chemical Reactions Analysis

This compound is a substrate for β-d-xylanase assays . It enables the detection of β-xylanase activity on agar plates . The enzyme is inactive over synthetic substrates (4-nitrophenyl, 4-methylumbelliferyl), cellulose, and aryl-β-glycoside xylo-oligomers of Xyl1, Xyl 2, and Xyl 3 .


Physical And Chemical Properties Analysis

This compound has a melting point of 194-195 °C . Its excitation wavelength is 365 nm (0.15 M glycine buffer, pH 10.2), and its emission wavelength is 445 nm (0.15 M glycine buffer, pH 10.2) . It is soluble in methanol (50 mg/ml) with heating .

Future Directions

Research on 4-Methylumbelliferyl xylobiose is ongoing. For example, studies have shown that xylobiose treatment in Arabidopsis rosette leaf induces plant-triggered immunity (PTI) responses, alters cell wall polysaccharide composition, and influences growth hormone levels . This suggests potential future applications in enhancing the drought tolerance of plants .

properties

IUPAC Name

7-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O11/c1-8-4-14(22)30-12-5-9(2-3-10(8)12)29-19-18(26)16(24)13(7-28-19)31-20-17(25)15(23)11(21)6-27-20/h2-5,11,13,15-21,23-26H,6-7H2,1H3/t11-,13-,15+,16+,17-,18-,19+,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEJNHLLPXDPCN-WZZSYRLHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)OC4C(C(C(CO4)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methylumbelliferyl xylobiose
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4-Methylumbelliferyl xylobiose
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4-Methylumbelliferyl xylobiose
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4-Methylumbelliferyl xylobiose

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